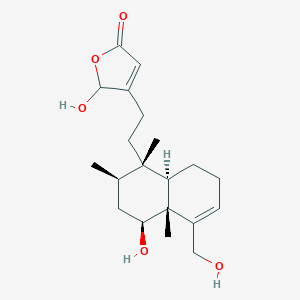

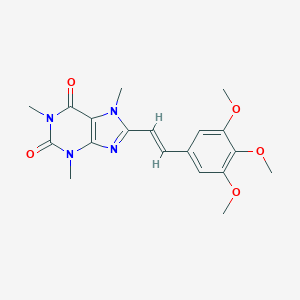

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

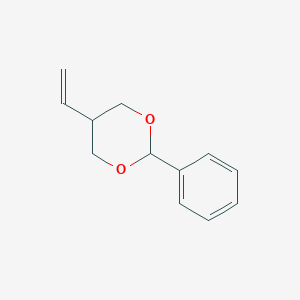

The compound "3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one" is a structurally complex molecule that includes a furan ring, which is a key structural motif in various biologically active compounds and materials. Furan derivatives are known for their presence in natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and specific conditions to ensure the correct formation of the furan ring and its substituents. For example, enzymatic polymerization has been used to create novel biobased furan polyesters, as seen in the synthesis of 2,5-bis(hydroxymethyl)furan-based polyesters using Candida antarctica Lipase B (CALB) . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial in determining their physical and chemical properties. The presence of substituents on the furan ring, such as hydroxymethyl groups, can significantly influence the behavior of these compounds. The stereochemistry, as indicated by the (1S,2R,4S,4Ar,8aR) configuration, also plays a vital role in the biological activity and synthesis of such molecules. The structure of furan derivatives has been extensively studied due to their relevance in natural products and synthetic materials .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for constructing the furan ring system. For instance, cyclocondensation of 3-acetylfuran-2(5H)-ones with benzylidenemalononitrile leads to the synthesis of furan-2(5H)-ones with different substituents, which can exhibit diverse biological activities . The reactivity of the furan ring and its substituents is a key area of interest in the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the nature of their substituents and the overall molecular structure. For example, the number of methylene units in the dicarboxylic segments can affect the physical properties of furan polyesters . The safety and efficacy of furan derivatives, such as their use as flavorings in animal feed, are also determined by their concentration and potential irritant properties . The environmental impact of these compounds, particularly when used in aquaculture, is another important aspect of their physical and chemical properties analysis .

Applications De Recherche Scientifique

J’ai effectué une recherche sur le composé 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide, également connu sous le nom de 3-[2-[(1S,2R,4S,4aR,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one. Les résultats de la recherche indiquent qu’il s’agit d’un diterpénoïde naturel présent dans les herbes de Polyalthia cheliensis et qu’il est utilisé pour la recherche en lien avec les sciences de la vie . Cependant, les applications spécifiques en recherche scientifique n’ont pas été détaillées dans les ressources disponibles.

Propriétés

IUPAC Name |

3-[2-[(1S,2R,4S,4aR,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-9-16(22)20(3)14(11-21)5-4-6-15(20)19(12,2)8-7-13-10-17(23)25-18(13)24/h5,10,12,15-16,18,21-22,24H,4,6-9,11H2,1-3H3/t12-,15-,16+,18?,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOAUERKWIARIN-HKQZTGDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)